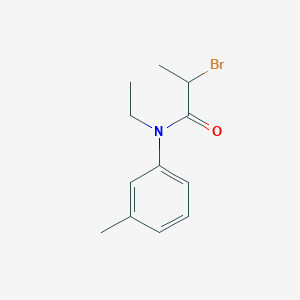

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide is a biochemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used for research purposes .

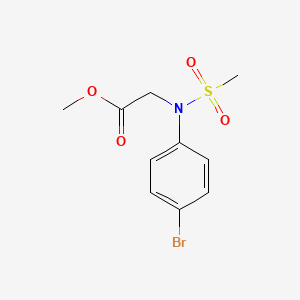

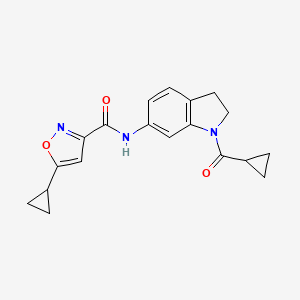

Molecular Structure Analysis

The molecular structure of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide can be represented by the InChI string:InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 . This string provides a unique representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

- 2-Bromo-N-ethyl-N-(3-methylphenyl)propanamide serves as a valuable biochemical for proteomics studies. Researchers use it to investigate protein structures, functions, and interactions. Its ability to modify proteins through covalent binding makes it a useful tool in proteomic experiments .

- In polymer chemistry, this compound finds application as an initiator in ATRP. Specifically, it acts as a dopamine ATRP initiator. ATRP is a versatile method for controlled polymerization, allowing precise control over polymer chain length and architecture .

- Researchers explore the potential of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide in drug discovery. Its unique structure may offer opportunities for designing novel pharmaceutical agents. Medicinal chemists investigate its interactions with biological targets and evaluate its potential as a lead compound .

- Organic chemists utilize this compound in synthetic routes. Its bromine atom provides a handle for further functionalization, allowing the introduction of diverse chemical groups. Researchers can modify the molecule to create derivatives with specific properties .

- The presence of the bromine atom makes this compound interesting for radical-based reactions. It may serve as a radical initiator or participate in photochemical processes. Investigating its reactivity under different conditions can lead to new synthetic methodologies .

- Surface modification plays a crucial role in materials science. Researchers explore the use of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide to functionalize surfaces, such as modifying nanoparticles, coatings, or polymer films. Its reactivity with various substrates offers opportunities for tailoring material properties .

Proteomics Research

Atom Transfer Radical Polymerization (ATRP) Initiator

Drug Discovery and Medicinal Chemistry

Organic Synthesis

Photocatalysis and Radical Reactions

Materials Science and Surface Modification

Santa Cruz Biotechnology Lanzhou Institute of Chemical Physics ChemicalBook

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVOTXLLNZDDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide](/img/structure/B2682134.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682142.png)